molecular formula C10H16O3 B2433079 2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester CAS No. 2411179-32-1

2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester

Cat. No. B2433079
CAS RN: 2411179-32-1
M. Wt: 184.235
InChI Key: JSYWFZSGEYORRR-SFYZADRCSA-N
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Description

“2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and alcohols . They are widely used in a variety of applications from plasticizers and detergents to flavorings and fragrances .


Chemical Reactions Analysis

Again, while specific information on this compound is lacking, we can infer some general characteristics based on its structure. Cyclopropane rings are reactive due to their ring strain. They can undergo ring-opening reactions, which can be initiated by heat, light, or catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters, for example, often have pleasant smells and are used in perfumes and flavorings . They are also often liquids at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of compounds related to 2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester has been explored in various studies. One such example involves the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives have shown effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are significant in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological conditions (Boztaş et al., 2019).

Development of Novel Derivatives

Research includes the development of novel chemical derivatives from related compounds. For instance, the creation of ethyl esters from 2-cyano-3-arylacrylic acid and subsequent reaction with various compounds, leading to the synthesis of unique chemical structures that could have potential applications in various fields (Mahmud et al., 2018).

Atropisomerism Studies

Studies on atropisomerism, involving restricted rotation about certain chemical bonds, have included derivatives of 2,2-Dimethyl-3alpha-acetylcyclopropane-1beta-carboxylic acid ethyl ester. Such studies are crucial for understanding the stereochemistry and potential biological activities of these compounds (Boiadjiev & Lightner, 2002).

Catalytic Applications

The compound's derivatives have been used in catalytic processes like the carboxylation of aryl- and alkenylboronic esters with CO2, highlighting the versatility of these compounds in catalytic reactions and their potential application in industrial chemistry (Ukai et al., 2006).

Synthesis and Chiral Resolution

Research on the synthesis and chiral resolution of related compounds like 2,2-dimethylcyclopropane carboxylic acid, a key intermediate in pharmaceutical production, provides insights into the manufacturing processes of medically relevant compounds (Chen Xin-zhi, 2005).

Lubricant Applications

Studies have been conducted on the synthesis of complex esters involving derivatives of the compound for use as automotive gear lubricants, demonstrating the compound's potential application in industrial lubrication (Nagendramma & Kaul, 2008).

Safety and Hazards

The safety and hazards of a compound also depend on its specific properties. In general, many organic compounds, including esters, are flammable. They may also be harmful or irritating if ingested, inhaled, or if they come into contact with the skin .

properties

IUPAC Name

ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-5-13-9(12)8-7(6(2)11)10(8,3)4/h7-8H,5H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYWFZSGEYORRR-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C1(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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